![molecular formula C21H19N3O4 B2508113 N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide CAS No. 942009-44-1](/img/structure/B2508113.png)
N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the formation of the pyridine ring and the attachment of various substituents. For instance, the synthesis of a pyrido[2,3-d]pyrimidin-6-yl compound was achieved and characterized using NMR, FT-IR, and MS techniques, as well as by single crystal X-ray structural analysis . Although the exact synthesis of "N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide" is not detailed, similar methods could potentially be applied.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray diffraction, which provides information about the conformation and packing of molecules in the solid state . For example, a compound with a pyridine ring and a carboxamide group was found to exhibit solid-state rotational disorder, with the phenyl and pyridine rings being conformationally planar . Such structural analyses are crucial for understanding the physical properties and potential interactions of the compound .
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of "N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide". However, the chemical reactivity of similar compounds can be inferred. For example, the presence of a carboxamide group can lead to hydrogen bonding, as seen in the anticonvulsant drug exhibiting solid-state rotational disorder . Additionally, the pyridine moiety can participate in various chemical reactions due to its aromatic nature and nitrogen atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to some extent. For instance, the micro-determination of nicotinamide and its metabolites was performed using high-performance liquid chromatography, indicating the solubility and detectability of such compounds . The crystal structure analysis of another compound revealed the presence of hydrogen bonds, which can influence the compound's solubility and melting point . These properties are essential for the development of pharmaceuticals, as they affect the drug's stability, bioavailability, and overall efficacy.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- Compounds similar to N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide have been synthesized and investigated for their antidepressant and nootropic (cognitive-enhancing) activities. Specifically, analogues like N′-[(1Z)-(4-nitrophenyl)methylidene]pyridine-4-carbohydrazide and N-[3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl]pyridine-4-carboxamide exhibited significant activity in these areas (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Molecular Structure and X-ray Diffraction Studies
- The molecular structure of related compounds, achieved through reactions involving 2-cyano-3-(x-nitrophenyl)prop-2-enamides, has been confirmed by X-ray diffraction, highlighting the importance of such compounds in structural biology and drug design (O'Callaghan, McMurry, Draper, & Champeil, 1999).
Antihypertensive and Coronary Vessel Dilator Properties
- Derivatives with similar structural components have been identified as potential antihypertensive agents and coronary vessel dilators. These findings are significant for cardiovascular pharmacology (Abernathy, 1978).
Antidiabetic Screening
- Similar compounds, like N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, have been synthesized and evaluated for their antidiabetic activity, indicating the compound's relevance in metabolic disease research (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Applications in Neuroscience
- Research involving similar compounds, such as the synthesis of optically active derivatives, has implications in neuroscience, particularly in studying cerebral vasodilators (Shibanuma, Iwanani, Okuda, Takenaka, & Murakami, 1980).
Antimicrobial Activity
- Some derivatives have been investigated for their antimicrobial activity, showcasing the compound's potential in addressing bacterial and fungal infections (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Propriétés
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14-4-3-5-16(10-14)12-23-13-17(6-9-20(23)25)21(26)22-19-8-7-18(24(27)28)11-15(19)2/h3-11,13H,12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGMQYZHMCGYCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid](/img/structure/B2508031.png)
![Methyl 2-amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2508032.png)
![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2508036.png)
![2-Oxo-4-[4-(trifluoromethyl)cyclohexyl]imidazolidine-4-carboxylic acid](/img/structure/B2508038.png)
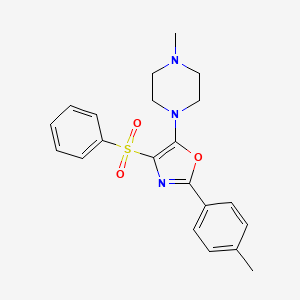
![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2508040.png)
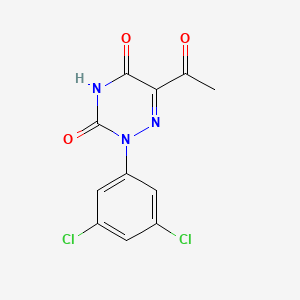
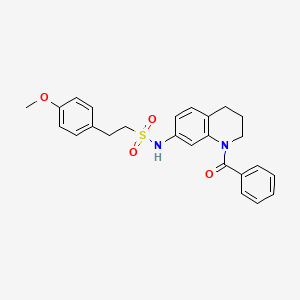
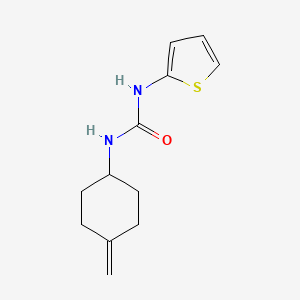
![6-(ethylsulfonyl)-4-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2508044.png)
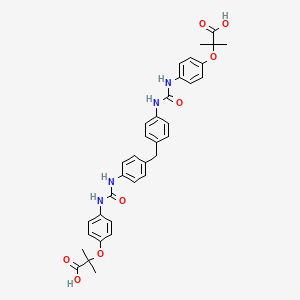
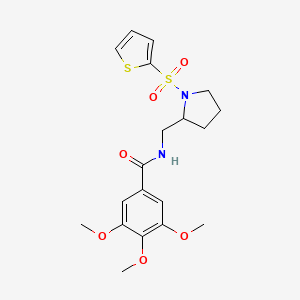
![4-Iodobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2508050.png)
